molecular formula C16H16N4O5S B2738917 5-((3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one CAS No. 2034581-93-4

5-((3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one

Cat. No. B2738917
CAS RN: 2034581-93-4
M. Wt: 376.39
InChI Key: JLMJTYCQBBHSOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-((3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one is a useful research compound. Its molecular formula is C16H16N4O5S and its molecular weight is 376.39. The purity is usually 95%.
BenchChem offers high-quality 5-((3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The compound is involved in research focusing on the synthesis of complex organic molecules, demonstrating the versatility and utility of pyridazin and oxazolone derivatives in organic synthesis. For instance, studies on mesoionic pyridazinium sulfonates reveal unusual rearrangements and the formation of inner salts, showcasing the compound's role in understanding chemical reactivity and structural dynamics (Simonsen et al., 1994). Similarly, research on the synthesis of unsymmetrical annulated 2,2’-bipyridine analogues with attached cycloalkene and piperidine rings via sequential Diels-Alder reaction of 5,5’-bi-1,2,4-triazines illustrates the compound's contribution to the development of novel organic frameworks (Branowska, 2005).

Drug Delivery Systems

Research into lipophilic pyrenyl derivatives encapsulated in water-soluble metalla-cages highlights the potential use of complex organic molecules, similar to the queried compound, in drug delivery systems. These studies show how the encapsulation of biologically relevant structures can significantly enhance the cytotoxicity of compounds, potentially offering new avenues for the delivery of therapeutic agents (Mattsson et al., 2010).

Molecular Docking and In Vitro Screening

A study on the synthesis, molecular docking, and in vitro screening of novel triazolopyridine, pyridotriazine, and pyridine-pyrazole hybrid derivatives, starting from a related pyridine derivative, showcases the importance of these compounds in pharmaceutical research. The study highlights the antimicrobial and antioxidant activity of newly synthesized compounds, emphasizing the compound's potential in drug discovery and development (Flefel et al., 2018).

properties

IUPAC Name

5-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]sulfonyl-3H-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O5S/c1-10-2-5-15(19-18-10)24-11-6-7-20(9-11)26(22,23)12-3-4-14-13(8-12)17-16(21)25-14/h2-5,8,11H,6-7,9H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLMJTYCQBBHSOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one

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